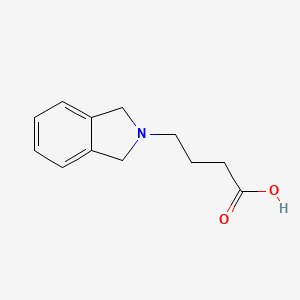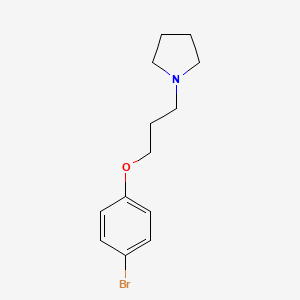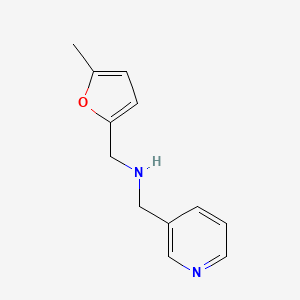
4-(1,3-Dihydro-isoindol-2-yl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “4-(1,3-Dihydro-isoindol-2-yl)-butyric acid” has been described in the literature . For example, the synthesis of lenalidomide, a compound with a similar 1,3-dihydro-isoindol-2-yl structure, is described in US Patent US8946265B2 . The synthesis involves the hydrogenation of a nitro intermediate .科学的研究の応用
Environmental Treatment and Waste Management
The production and management of wastewater, especially from industries such as pesticide manufacturing, involve a variety of chemical compounds including several butyric acid derivatives. These compounds, due to their structural and chemical properties, present a challenge in water treatment due to their toxicity and persistence in the environment. Research has demonstrated that a combination of biological processes and granular activated carbon can effectively remove a significant portion of these pollutants, potentially including derivatives of butyric acid, from wastewater. This process not only ensures compliance with environmental legislation but also protects natural water bodies from contamination (Goodwin et al., 2018).
Biochemical and Medical Applications
Butyric acid and its derivatives have been extensively studied for their potential applications in medicine and biochemistry. For instance, butyric acid has been identified for its role in gastroenterology, showing promise in the treatment of conditions related to the colon. This includes not only inflammatory diseases but also potentially in the management of hematological, metabolic, and neurological disorders. The versatility of butyric acid in medical applications highlights its potential as a therapeutic agent across a broad spectrum of diseases (Sossai, 2012).
Agricultural and Environmental Sciences
In the context of agriculture and environmental science, studies on the sorption of phenoxy herbicides, which include butyric acid derivatives, have provided insights into the mechanisms through which these compounds interact with soil and organic matter. Understanding these interactions is crucial for managing the environmental impact of agricultural chemicals and for the development of more sustainable farming practices. The research indicates that soil organic matter and iron oxides play significant roles in the sorption of these herbicides, which has implications for their persistence and mobility in the environment (Werner et al., 2012).
Biotechnological Production
The biotechnological production of butyric acid and its derivatives is a rapidly developing field, with implications for both waste management and the sustainable production of chemicals. Research into microbial production of volatile fatty acids, including butyric acid, has highlighted the potential of using renewable resources and microbial fermentation processes. These processes not only offer a pathway to produce butyric acid and its derivatives sustainably but also enable the conversion of waste products into valuable chemicals, showcasing the dual benefits of environmental protection and resource recovery (Bhatia & Yang, 2017).
特性
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWOTVLCZLNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360194 |
Source


|
| Record name | 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |
CAS RN |
799266-56-1 |
Source


|
| Record name | 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)




![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)